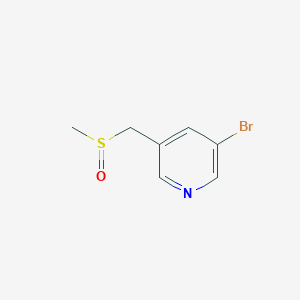

3-Bromo-5-methanesulfinylmethyl-pyridine

Description

3-Bromo-5-methanesulfinylmethyl-pyridine is a brominated pyridine derivative featuring a methanesulfinylmethyl (-CH₂S(O)CH₃) substituent at the 5-position of the pyridine ring. Based on similar compounds, its molecular formula can be inferred as C₇H₈BrNO₂S (molecular weight: ~250.1 g/mol). The bromine atom at position 3 and the sulfinylmethyl group at position 5 make this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions and functional group transformations .

Properties

Molecular Formula |

C7H8BrNOS |

|---|---|

Molecular Weight |

234.12 g/mol |

IUPAC Name |

3-bromo-5-(methylsulfinylmethyl)pyridine |

InChI |

InChI=1S/C7H8BrNOS/c1-11(10)5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 |

InChI Key |

INMBXFGERABUMV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The following analysis compares 3-Bromo-5-methanesulfinylmethyl-pyridine with structurally related pyridine compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Trends

Substituent Electronic Effects :

- The methanesulfinylmethyl (-CH₂S(O)CH₃) group in the target compound is moderately electron-withdrawing due to the sulfinyl (S=O) moiety, which enhances the pyridine ring's electrophilicity at the bromine position. This contrasts with methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, which are electron-donating and reduce ring reactivity .

- Compared to sulfonyl (-SO₂-) substituents (), the sulfinyl group is less oxidized, offering intermediate polarity and stability. This makes the target compound more reactive in nucleophilic substitutions than sulfonyl analogs but less so than methoxy derivatives.

Reactivity in Cross-Coupling Reactions :

- Bromopyridines with electron-withdrawing groups (e.g., -COOH in 5-bromonicotinic acid) exhibit slower reaction rates in Suzuki-Miyaura couplings due to reduced electron density at the bromine site. The sulfinylmethyl group may balance reactivity by providing moderate activation .

- In contrast, 3-Bromo-5-methoxypyridine () undergoes efficient coupling due to its electron-rich pyridine ring, favoring oxidative addition in palladium-catalyzed reactions.

Solubility and Polarity: The sulfinylmethyl group enhances water solubility compared to non-polar substituents like methyl or ethoxy groups. This property is critical for pharmaceutical applications requiring aqueous-phase reactions .

Chirality and Stereochemical Applications :

- The sulfinyl group introduces a chiral center (if the sulfur atom is stereogenic), making the compound valuable in asymmetric synthesis. This contrasts with 3-Bromo-5-ethoxypyridine , which lacks stereochemical complexity .

Research and Application Insights

- Pharmaceutical Intermediates : Bromopyridines with sulfinyl groups are understudied but hold promise as building blocks for kinase inhibitors or antiviral agents, leveraging their dual reactivity (Br for coupling, S=O for hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.